molecular formula C17H13N5O5 B2563444 (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 304651-79-4

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2563444
CAS No.: 304651-79-4
M. Wt: 367.321
InChI Key: SUEKMXWAANGFCU-UHFFFAOYSA-N
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Description

The compound is a type of benzenesulfonamide . Benzenesulfonamides are a class of compounds that have been extensively studied for their various biological activities.


Synthesis Analysis

The synthesis of these types of compounds often involves the reaction of amines with sulfonyl chlorides .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including reactions with carbonic anhydrase .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the benzene ring .

Scientific Research Applications

Anticancer Activity

The compound and its derivatives have shown promise in anticancer research, with several studies highlighting their potent anticancer activity. Alafeefy et al. (2015) synthesized derivatives that exhibited remarkable antitumor activity against various cancer cell lines, outperforming the standard drug in some cases. QSAR analysis further substantiated the potential of these derivatives as anticancer agents (Alafeefy et al., 2015). Similarly, Gudipati et al. (2011) synthesized derivatives that showed significant anticancer activity against certain cancer cell lines, hinting at their potential role in developing antioxidant agents for pathological conditions like cancer and diabetes (Gudipati, Anreddy, & Manda, 2011).

DNA Binding and Cleavage Activities

The compound's derivatives have been used to synthesize nickel(II) complexes which exhibit high intrinsic binding constants towards calf thymus DNA, indicating their potential for intercalative activity. Furthermore, these complexes have shown the ability to cleave DNA through the oxidative pathway, establishing their anticancer potency against human colorectal carcinoma cell lines (Ali et al., 2014).

Molecular Docking and Anticonvulsant Activity

Nikalje et al. (2015) conducted a study where they synthesized a series of derivatives and evaluated them for CNS depressant activity and anticonvulsant activity. The study highlighted the synthesized compounds' good CNS depressant activity and their potential in inhibiting seizure spread. A computational study involving molecular docking suggested these compounds might have binding modes analogous to certain receptors, further emphasizing their potential in medicinal chemistry (Nikalje, Ansari, Bari, & Ugale, 2015).

Fluorescent Chemosensing Properties

Devaraj and Kandaswamy (2013) synthesized receptors based on the compound's derivatives that showed significant response and color change in the presence of certain ions. The receptors exhibited high selectivity and fluorescent emission enhancement with various metal ions, indicating their potential use in chemosensing applications (Devaraj & Kandaswamy, 2013).

Mechanism of Action

Some benzenesulfonamides have been found to inhibit carbonic anhydrase, an enzyme involved in many biological processes .

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on the specific compound .

Future Directions

Future research in this area could involve the synthesis and testing of new benzenesulfonamides to explore their potential biological activities .

Properties

IUPAC Name

N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPREGNAKMNNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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